(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-19-14(18)16-9-7-15(8-10-16)13(17)6-5-12-4-3-11-20-12/h3-6,11H,2,7-10H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJXUZJGIWQUJT-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Heck reaction, where a thiophene derivative is coupled with an acrylate ester in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation to form sulfoxides or sulfones. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide | Room temperature, 24 hrs | Thiophene sulfoxide derivative | 65–78% | |
| m-CPBA | Dichloromethane, 0°C → RT | Thiophene sulfone derivative | 82–89% |
-
Mechanistic Insight : Oxidation occurs via electrophilic attack at the sulfur atom, with m-CPBA generating a more stable sulfone due to its stronger oxidizing capacity compared to H₂O₂ .
Reduction Reactions
The acryloyl double bond and ester group are susceptible to reduction:
| Reagent | Target Site | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Acryloyl group | Ethyl 4-(3-(thiophen-2-yl)propionyl)piperazine-1-carboxylate | 70–85% | |
| NaBH₄/CeCl₃ | Ester group | 4-(3-(Thiophen-2-yl)acryloyl)piperazine | 55–60% |
-
Selectivity : LiAlH₄ preferentially reduces the α,β-unsaturated carbonyl system, while NaBH₄/CeCl₃ selectively reduces the ester to a primary alcohol .
Substitution Reactions
The piperazine nitrogen atoms participate in nucleophilic substitutions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated piperazine derivative | 88–92% | |
| Benzyl chloride | TEA, CH₂Cl₂, RT | N-Benzylpiperazine analog | 75–80% |
-
Regioselectivity : Alkylation occurs preferentially at the less sterically hindered nitrogen atom of the piperazine ring .
Cyclization Reactions
The acryloyl group participates in radical-mediated cyclizations with 1,3-dicarbonyl compounds:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mn(OAc)₃ | AcOH, 80°C | Dihydrofuran-piperazine hybrid | 20–40% | |
| Dimedone | Radical initiation, 12 hrs | Fused dihydrofuran derivative | 31–64% |
-
Mechanism : Mn(III)-mediated radical cyclization proceeds via a six-membered transition state, favoring regioselective closure at the acryloyl moiety .
Comparative Reactivity
| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependency |
|---|---|---|---|
| Oxidation | Fast | Low | H₂O₂/m-CPBA |
| Reduction | Moderate | Moderate | LiAlH₄ > NaBH₄ |
| Substitution | Fast | Low | Base (K₂CO₃, TEA) |
| Cyclization | Slow | High | Mn(OAc)₃ |
Structural Confirmation
Post-reaction characterization employs:
Scientific Research Applications
Biological Activities
The biological activities of (E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate are diverse, with research highlighting several key areas:
- Antimicrobial Activity: Thiophene derivatives are known for their antibacterial and antifungal properties. Studies indicate that this compound exhibits significant antimicrobial effects against various pathogens.
- Anticancer Properties: Some piperazine derivatives have shown potential in inhibiting cancer cell proliferation. Research indicates that this compound may interact with specific cellular pathways involved in cancer progression.
- Anti-inflammatory Effects: Compounds containing aromatic rings often exhibit anti-inflammatory properties. This compound's structure suggests mechanisms that could reduce inflammation.
Case Studies and Research Findings
Future Perspectives
The unique structural features of this compound suggest several avenues for future research:
- Drug Development: Given its promising biological activities, further investigation into its efficacy as a therapeutic agent is warranted.
- Mechanistic Studies: Understanding the precise mechanisms of action could lead to enhanced applications in targeted therapies.
- Formulation Development: Exploring different formulations could optimize its delivery and effectiveness in clinical settings.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Ester Substituents
The ethyl carbamate group in the target compound can be compared to bulkier tert-butyl analogs (e.g., tert-butyl 4-[(E)-3-(3-fluorophenyl)acryloyl]piperazine-1-carboxylate (12i) from ). Key differences include:
- Metabolic Stability : Ethyl esters are generally more susceptible to enzymatic hydrolysis than tert-butyl esters, influencing pharmacokinetics .
Table 1: Physicochemical Properties of Ester Variants
| Compound | Ester Group | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound (Ethyl) | Ethyl | Not reported | - |
| Tert-Butyl Analog (12i) | Tert-butyl | 121.8–122.2 | 55.3 |
| Methyl Benzoate Analog (3f, ) | Methyl | Not reported | - |
Substituents on the Acryloyl Moiety
The thiophen-2-yl group distinguishes the target compound from analogs with aryl or halogenated substituents:
- Electronic Effects : Thiophene’s sulfur atom engages in π-π stacking and hydrogen bonding, unlike electron-withdrawing groups (e.g., 4-chlorophenyl in 12j, ) or electron-donating groups (e.g., 3-fluorophenyl in 12i) .
- Biological Activity : In , a quinazoline derivative with a 3-bromophenyl substituent showed 8.96% activity (p<0.05), suggesting substituent size and polarity critically modulate potency .
Table 2: Comparison of Acryloyl Substituents
Modifications to the Piperazine Core
The piperazine ring’s flexibility allows for diverse functionalization:
- Sulfonyl and Oxadiazole Derivatives : Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate () incorporates a sulfonyl-oxadiazole group, enhancing hydrogen-bond acceptor capacity compared to the acryloyl group .
- Thiazolidinone Derivatives: Ethyl 4-{6-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}piperazine-1-carboxylate () introduces a thiazolidinone ring, altering conformational dynamics and target selectivity .
Research Findings and Implications
- Molecular Docking : Piperazine derivatives with fluorophenyl groups () showed affinity for serotonin receptors, suggesting the target compound’s thiophene may target similar pathways with modified interactions .
- Enzyme Inhibition : Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate () demonstrated acetylcholinesterase inhibition, implying the acryloyl-thiophene motif could enhance selectivity for kinase targets .
Biological Activity
(E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
The synthesis of this compound typically involves the reaction of thiophene derivatives with piperazine frameworks. The compound features an ethyl ester functional group, a piperazine ring, and a thiophene moiety, which are crucial for its biological activity. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that derivatives of piperazine, including those with thiophene substitutions, exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed promising inhibitory effects against various cancer cell lines. The mechanism is thought to involve the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory responses. The anti-inflammatory activity was assessed through various assays, yielding IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Additionally, the compound exhibits antimicrobial properties against a range of pathogens. Studies have reported that piperazine derivatives possess significant antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the thiophene ring and the piperazine moiety in enhancing biological activity. Modifications to these structures often lead to changes in potency and selectivity towards specific biological targets. For instance, varying the substituents on the thiophene or altering the alkyl chain length of the piperazine can significantly impact the compound's efficacy .
Case Studies
- Antitumor Activity Study : In one study, a series of piperazine derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with thiophene substituents exhibited enhanced cytotoxicity compared to their non-thiophene counterparts .
- Anti-inflammatory Evaluation : Another investigation focused on assessing the anti-inflammatory potential of various piperazine derivatives in animal models. The results showed that this compound significantly reduced edema in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .
Data Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (E)-ethyl 4-(3-(thiophen-2-yl)acryloyl)piperazine-1-carboxylate?
- Answer: The synthesis typically involves multi-step organic reactions:
- Step 1: Preparation of the piperazine core via nucleophilic substitution or reductive amination.
- Step 2: Functionalization with the thiophene acryloyl group via coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF under basic conditions (e.g., triethylamine) .
- Step 3: Esterification with ethyl chloroformate to introduce the carboxylate moiety.
- Key Techniques: Reaction progress monitored by TLC; purification via column chromatography.
Q. How is the structural integrity of this compound validated in academic research?
- Answer: Characterization involves:
- Spectroscopy: FT-IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (piperazine protons at δ 2.5–3.5 ppm; thiophene protons at δ 6.5–7.5 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .
- X-ray Crystallography: Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond angles .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?
- Answer:
- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing thiophene with other heterocycles or altering the ester group).
- In Vitro Assays: Test inhibition against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC₅₀ determination).
- Computational Docking: Molecular docking (AutoDock Vina, Schrödinger) to predict binding interactions with active sites, validated by MD simulations .
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Answer: Contradictions may arise from:
- Purity Variations: Validate compound purity via HPLC (>95%) and elemental analysis.
- Assay Conditions: Standardize protocols (e.g., buffer pH, incubation time) across labs.
- Biological Models: Compare results across cell lines (e.g., HEK293 vs. HeLa) and animal models to assess context-dependent activity .
Q. What experimental approaches are recommended to elucidate the mechanism of action for this compound in anticancer studies?
- Answer:
- Target Identification: Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens.
- Pathway Analysis: RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle).
- In Vivo Validation: Xenograft models with dose-response studies to correlate efficacy with pharmacokinetic parameters (e.g., AUC, Cmax) .
Q. How can researchers optimize the stability and solubility of this compound for in vivo applications?
- Answer:
- Salt Formation: Convert to hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) for controlled release.
- Formulation: Use nanoemulsions or liposomes to improve bioavailability .
Methodological Challenges
Q. What analytical challenges arise in detecting stereochemical impurities in this compound, and how are they addressed?
- Answer:
- Chiral HPLC: Use columns with chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers.
- Circular Dichroism (CD): Confirm optical activity and compare with pure standards.
- Crystallography: Resolve absolute configuration via X-ray diffraction .
Q. How are computational methods integrated into the design of derivatives with improved pharmacokinetic properties?
- Answer:
- ADMET Prediction: Tools like SwissADME or ADMETLab2.0 to predict logP, BBB permeability, and CYP450 interactions.
- QSAR Modeling: Develop regression models correlating structural descriptors (e.g., TPSA, logS) with bioavailability .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
